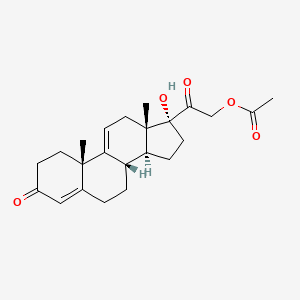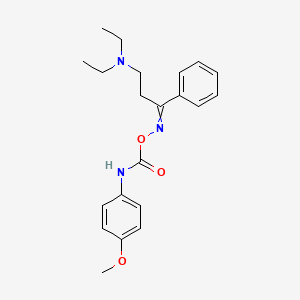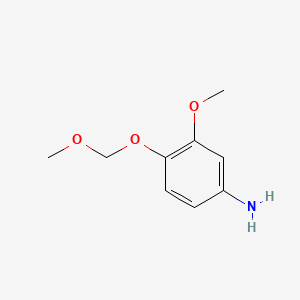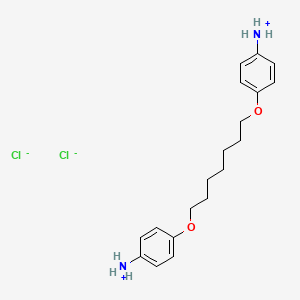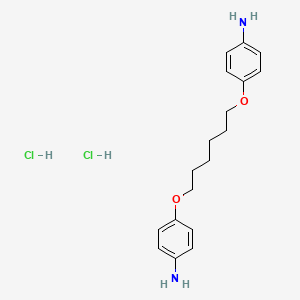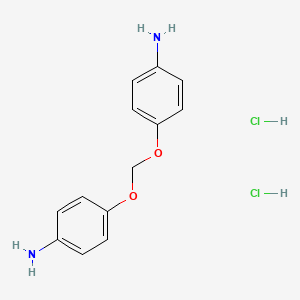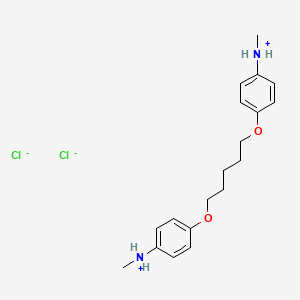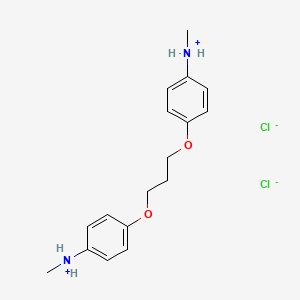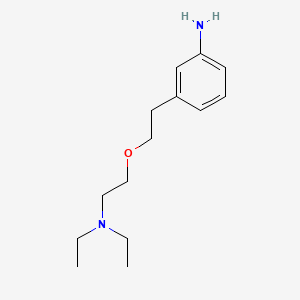
(1-Hydroxy-1-phosphonodecyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BPH-252 beinhaltet die Reaktion von Decylphosphonsäure mit Phosphortrichlorid und Wasser. Die Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Das allgemeine Reaktionsschema ist wie folgt:
- Decylphosphonsäure wird mit Phosphortrichlorid in Gegenwart eines geeigneten Lösungsmittels, wie z. B. Dichlormethan, umgesetzt.
- Das Reaktionsgemisch wird dann mit Wasser behandelt, um das Zwischenprodukt zu hydrolysieren, was zur Bildung von BPH-252 führt.
Industrielle Produktionsverfahren
Die industrielle Produktion von BPH-252 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet die Verwendung von industriellen Lösungsmitteln und Reagenzien, und die Reaktion wird in großen Reaktoren mit präziser Temperatur- und Druckkontrolle durchgeführt.
Analyse Chemischer Reaktionen
Reaktionstypen
BPH-252 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: BPH-252 kann oxidiert werden, um entsprechende Phosphonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können BPH-252 in sein entsprechendes Phosphinoxid umwandeln.
Substitution: BPH-252 kann Substitutionsreaktionen eingehen, bei denen die Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Thionylchlorid und Phosphorpentachlorid werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Phosphonsäurederivate.
Reduktion: Phosphinoxidderivate.
Substitution: Verschiedene substituierte Phosphonsäuren.
Wissenschaftliche Forschungsanwendungen
BPH-252 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Ligand in der Koordinationschemie und als Reagenz in der organischen Synthese verwendet.
Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Auswirkungen auf biologische Pfade untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und als Bestandteil verschiedener industrieller Prozesse eingesetzt.
Wirkmechanismus
BPH-252 übt seine Wirkung aus, indem es das Enzym Farnesylpyrophosphat-Synthase hemmt. Diese Hemmung stört die Biosynthese essentieller Isoprenoidverbindungen, was zur Hemmung der Zellproliferation in bestimmten Organismen führt . Zu den beteiligten molekularen Zielstrukturen und Pfaden gehört der Mevalonatweg, der für die Synthese von Sterolen und anderen Isoprenoiden von entscheidender Bedeutung ist.
Wirkmechanismus
BPH-252 exerts its effects by inhibiting the enzyme farnesylpyrophosphate synthase. This inhibition disrupts the biosynthesis of essential isoprenoid compounds, leading to the inhibition of cell proliferation in certain organisms . The molecular targets and pathways involved include the mevalonate pathway, which is crucial for the synthesis of sterols and other isoprenoids.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Farnesylpyrophosphat-Synthase-Inhibitoren: Verbindungen wie Alendronat und Risedronat weisen ähnliche inhibitorische Wirkungen auf die Farnesylpyrophosphat-Synthase auf.
Phosphonsäurederivate: Verbindungen wie Etidronat und Clodronat sind strukturell ähnlich und weisen ähnliche chemische Eigenschaften auf.
Einzigartigkeit von BPH-252
BPH-252 ist aufgrund seiner spezifischen molekularen Struktur einzigartig, die eine selektive Hemmung der Farnesylpyrophosphat-Synthase ermöglicht. Diese Selektivität macht es zu einer wertvollen Verbindung für gezielte therapeutische Anwendungen und wissenschaftliche Forschung.
Eigenschaften
Molekularformel |
C10H24O7P2 |
|---|---|
Molekulargewicht |
318.24 g/mol |
IUPAC-Name |
(1-hydroxy-1-phosphonodecyl)phosphonic acid |
InChI |
InChI=1S/C10H24O7P2/c1-2-3-4-5-6-7-8-9-10(11,18(12,13)14)19(15,16)17/h11H,2-9H2,1H3,(H2,12,13,14)(H2,15,16,17) |
InChI-Schlüssel |
NSCPCMXKWUFFNL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Kanonische SMILES |
CCCCCCCCCC(O)(P(=O)(O)O)P(=O)(O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BPH-252; BPH 252; BPH252. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


